molecular formula C9H9ClS B8029411 1-Chloro-4-(cyclopropylsulfanyl)benzene

1-Chloro-4-(cyclopropylsulfanyl)benzene

Cat. No.: B8029411
M. Wt: 184.69 g/mol
InChI Key: YZWUGIDGJVYFBH-UHFFFAOYSA-N
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Description

1-Chloro-4-(cyclopropylsulfanyl)benzene is a substituted aromatic compound featuring a benzene ring with a chlorine atom at the para position and a cyclopropylsulfanyl group (-S-cyclopropane) at the ortho position. The cyclopropylsulfanyl moiety introduces both steric strain from the cyclopropane ring and electronic effects due to the sulfur atom. For instance, chloromethylsulfanyl derivatives (e.g., Chloromethyl 4-chlorophenyl sulfide, CAS 7205-90-5) are synthesized via thiolation reactions under mild conditions , suggesting similar pathways for the target compound.

Properties

IUPAC Name

1-chloro-4-cyclopropylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWUGIDGJVYFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(cyclopropylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with cyclopropylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(cyclopropylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

    Substitution: Various substituted benzene derivatives.

    Oxidation: Cyclopropylsulfoxide or cyclopropylsulfone derivatives.

    Reduction: Amino-substituted benzene derivatives.

Scientific Research Applications

1-Chloro-4-(cyclopropylsulfanyl)benzene is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-(cyclopropylsulfanyl)benzene involves its interaction with various molecular targets. The chlorine atom and the cyclopropylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Sulfur-Containing Derivatives

Sulfur-based substituents significantly influence electronic and steric properties. Below is a comparison of key analogs:

Compound Name Substituent Molecular Weight Key Properties/Reactivity Applications/Notes References
1-Chloro-4-(cyclopropylsulfanyl)benzene -S-cyclopropane ~186.7 (calc.) High steric strain; moderate nucleophilicity Potential agrochemical intermediates N/A
Chloromethyl 4-chlorophenyl sulfide -S-CH2Cl 193.09 Melting point: 21.5°C; used in organic synthesis Building block for sulfides
4-Chlorophenyl phenyl sulfone (Sulphenone) -SO2-Ph 268.74 Electron-withdrawing; stable crystalline form Pesticide (Sulphenone)
1-chloro-4-[(2-chloroethyl)sulfonyl]benzene -SO2-CH2CH2Cl 239.12 Reactive sulfonyl group; liquid at RT Intermediate for further sulfonylation

Key Observations :

  • Electronic Effects: Sulfides (e.g., the target compound) are more nucleophilic than sulfones due to the lone pairs on sulfur. Sulfones (e.g., Sulphenone) exhibit strong electron-withdrawing effects, activating the benzene ring for electrophilic substitution at meta positions .
  • Steric Effects : The cyclopropane ring in the target compound introduces greater steric hindrance compared to linear substituents like -CH2Cl or -SO2-CH2CH2Cl. This may reduce reaction rates in bulky transition states .

Halogenated Alkyl/Alkyne Derivatives

Halogenated substituents modulate electronic properties and reactivity:

Compound Name Substituent Molecular Weight Key Properties/Reactivity Applications/Notes References
1-Chloro-4-(2-fluoropropyl)benzene -CH2CH2F 186.64 Polar C-F bond; NMR-active (19F signal) Studied for hydrofluorination reactions
1-Chloro-4-(trifluoromethyl)benzene -CF3 180.55 Strongly electron-withdrawing; high logP Model compound in computational studies
1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene -C≡C-CH2Cl 185.05 Alkyne reactivity (e.g., cycloadditions) Liquid storage at RT

Key Observations :

  • Electron-Withdrawing Effects : The -CF3 group () deactivates the benzene ring more strongly than -Cl or -S-cyclopropane, directing electrophilic attacks to specific positions .
  • Reactivity : Chloroalkynes () undergo click chemistry, whereas the target compound’s sulfide group may participate in oxidation (to sulfoxides) or nucleophilic substitution .

Steric and Functional Group Comparisons

Compound Name Substituent Steric Hindrance Functional Group Reactivity References
1-Chloro-4-(2-chloro-2-methylpropyl)benzene -C(CH3)2CH2Cl High Branched alkyl chloride; SN1/SN2 reactivity
1-Chloro-4-(difluoromethyl)-2-fluorobenzene -CF2H, -F Moderate Dual halogen effects; hydrophobic
1-Chloro-3-isopropyl-4-methylbenzene -iPr, -CH3 High Steric shielding of reaction sites

Key Observations :

  • Steric Shielding : Branched substituents like -C(CH3)2CH2Cl () or -iPr () hinder reactions at the benzene core, whereas the cyclopropane in the target compound may strain the sulfide linkage without fully shielding the ring .
  • Multi-Halogen Effects : Difluoromethyl and fluorine substituents () enhance lipid solubility, suggesting the target compound’s -Cl and -S-cyclopropane may offer balanced hydrophobicity for agrochemical applications .

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